(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
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Overview
Description
The compound "(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone" is a complex organic molecule that appears to be designed for biological activity, given its structural features that include a pyrimidinyl group, an isoxazole ring, and a piperidine moiety. These structural components are commonly found in various pharmaceuticals and are known for their potential antimicrobial properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of pyrimidinones and oxazinones derivatives were synthesized using citrazinic acid as a starting material. The process involved the condensation of α,β-unsaturated ketones with cyanothio-acetamide, followed by several reaction steps including cyclization, aminolysis, hydrolysis, and methylation to yield various derivatives with potential antimicrobial activities . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and single crystal X-ray diffraction studies. For example, a compound with a piperidine ring was found to adopt a chair conformation, and the geometry around certain atoms was described as distorted tetrahedral. The structure was further characterized by the presence of intermolecular and intramolecular hydrogen bonds, as well as other stabilizing interactions such as C—Cl···π and π···π interactions . These findings provide insights into the possible conformation and stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from the functional groups present in the molecule. The pyrimidinyl group, for instance, can participate in various substitution reactions, while the isoxazole ring might be involved in electrophilic addition reactions. The piperidine moiety could undergo nucleophilic substitution reactions. The compound's reactivity would also be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density and thus the reactivity of the molecule.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound "this compound" are not provided, related compounds have been shown to exhibit good thermal stability within a certain temperature range . The presence of various functional groups in the molecule suggests that it would have a range of polarities, potentially affecting its solubility in different solvents. The molecular structure, with its potential for hydrogen bonding, could also influence its melting point and boiling point.
Scientific Research Applications
Metabolism and Pharmacokinetics
The compound's metabolism and excretion were studied in rats, dogs, and humans, focusing on a dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment. The primary metabolism route involved hydroxylation at the pyrimidine ring's 5' position across all species, suggesting a potential application in metabolic studies and drug development (Sharma et al., 2012).
Neuropharmacology and Receptor Interaction
Research on similar compounds has explored their interactions with serotonin receptors, leading to potential applications in developing treatments for conditions like neuropathic pain and erectile dysfunction. These studies highlight the compound's relevance in neuropharmacology and its potential therapeutic applications (Colpaert et al., 2004), (Millan et al., 1997).
Behavioral Studies
Studies on analogs of the compound have investigated its effects on behavior in animal models, such as its influence on food consumption and sexual behavior, which could lead to insights into its effects on the central nervous system and potential applications in treating related disorders (Piccoli et al., 2012), (Kimura et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
This compound acts as an agonist of the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two key biochemical pathways:
- In the pancreas, it stimulates the release of insulin, a hormone that regulates blood glucose levels .
- In the gastrointestinal tract, it promotes the secretion of the incretin GLP-1 . Incretins are a group of metabolic hormones that stimulate a decrease in blood glucose levels.
Pharmacokinetics
It was noted that dosing of this compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The result of the compound’s action is a reduction in blood glucose levels. This is achieved through the dual mechanism of stimulating insulin release and promoting GLP-1 secretion . This makes it a potential candidate for the treatment of type 2 diabetes .
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-9-13(10(2)23-19-9)14(21)20-5-3-4-12(8-20)22-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYIUVISFHEYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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